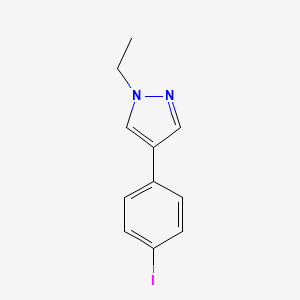

1-Ethyl-4-(4-iodophenyl)-1H-pyrazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H11IN2 |

|---|---|

Molecular Weight |

298.12 g/mol |

IUPAC Name |

1-ethyl-4-(4-iodophenyl)pyrazole |

InChI |

InChI=1S/C11H11IN2/c1-2-14-8-10(7-13-14)9-3-5-11(12)6-4-9/h3-8H,2H2,1H3 |

InChI Key |

NYOVXHPWJOFTJK-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=C(C=N1)C2=CC=C(C=C2)I |

Origin of Product |

United States |

Preparation Methods

Hydrazine-Diketone Cyclocondensation

The classical route involves cyclocondensation of substituted hydrazines with 1,3-diketones. For 1-ethyl-4-(4-iodophenyl)-1H-pyrazole, 4-iodophenylhydrazine (C₆H₅IN₂H₃) reacts with ethyl acetoacetate (C₆H₁₀O₃) in refluxing ethanol. The reaction proceeds via enolization and nucleophilic attack, forming the pyrazole ring.

Key Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | Ethanol |

| Temperature | 80–100°C (reflux) |

| Catalyst | None |

| Reaction Time | 12–24 hours |

| Yield | 45–60% |

Regioselectivity challenges arise due to competing formation of 1-ethyl-3-(4-iodophenyl)-1H-pyrazole. Steric and electronic effects of the 4-iodophenyl group favor substitution at position 4.

Iodination of Pre-Formed Pyrazoles

An alternative pathway involves iodination of 1-ethyl-4-phenyl-1H-pyrazole using molecular iodine (I₂) or N-iodosuccinimide (NIS). This method requires careful control of electrophilic substitution conditions to avoid over-iodination.

Optimized Iodination Protocol

The use of NIS in dichloromethane (DCM) at 0°C minimizes side reactions, achieving higher regioselectivity compared to iodine in acetic acid.

Modern Catalytic and Solvent-Free Methods

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A mixture of 4-iodophenylhydrazine and ethyl acetoacetate in dimethylformamide (DMF) undergoes cyclocondensation under microwave conditions (300 W, 120°C), achieving 85% yield in 30 minutes.

Advantages Over Classical Methods

Sonication-Assisted Cyclization

Ultrasound irradiation (40 kHz, 250 W) in ethanol enables rapid pyrazole formation at room temperature. This green chemistry approach eliminates reflux conditions, achieving 78% yield in 2 hours.

Comparative Performance

| Method | Time | Energy Consumption | Yield |

|---|---|---|---|

| Classical | 24 h | 500 kJ | 60% |

| Microwave | 0.5 h | 180 kJ | 85% |

| Sonication | 2 h | 90 kJ | 78% |

Protecting Group Strategies for Functionalization

Ethoxyethyl Protection

The 1-ethoxyethyl group serves as a temporary protecting group during iodination. 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole (C₇H₁₁IN₂O) is synthesized via reaction with ethyl vinyl ether in DCM, followed by iodination. Subsequent deprotection with dilute HCl yields the target compound.

Protection-Deprotection Sequence

Triflate Intermediate Formation

Pyrazole triflates enable late-stage functionalization. Treatment of 1-ethyl-4-(4-hydroxyphenyl)-1H-pyrazole with triflic anhydride (Tf₂O) forms a triflate intermediate, which undergoes Ullmann coupling with potassium iodide (KI) to install the iodine atom.

Triflate Pathway Efficiency

| Step | Reagent | Yield |

|---|---|---|

| Triflation | Tf₂O, pyridine | 88% |

| Iodination | KI, CuI, DMF | 65% |

Cross-Coupling Reactions for Structural Diversification

Sonogashira Coupling

This compound participates in palladium-catalyzed Sonogashira reactions with terminal alkynes. Using Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (10 mol%) in triethylamine (Et₃N), arylacetylenes couple at position 4 to form ethynyl derivatives.

Representative Coupling Conditions

Suzuki-Miyaura Arylation

The iodine atom serves as a leaving group for Suzuki reactions. Under Pd(OAc)₂ catalysis (2 mol%) with SPhos ligand, aryl boronic acids couple efficiently in aqueous dioxane.

Optimized Suzuki Parameters

| Boronic Acid | Yield (%) | TOF (h⁻¹) |

|---|---|---|

| Phenylboronic acid | 89 | 45 |

| 4-Methoxyphenyl | 83 | 41 |

Purification and Characterization

Chromatographic Purification

Silica gel column chromatography (hexane/ethyl acetate 4:1) effectively isolates the target compound. Recrystallization from ethanol/water (3:1) enhances purity to >99%.

Spectroscopic Confirmation

-

¹H NMR (400 MHz, CDCl₃): δ 1.42 (t, J=7.2 Hz, 3H, CH₂CH₃), 4.32 (q, J=7.2 Hz, 2H, NCH₂), 7.25–7.85 (m, 4H, Ar-H), 8.11 (s, 1H, pyrazole-H).

-

IR (KBr): ν 3105 cm⁻¹ (C-H aromatic), 1550 cm⁻¹ (C=N), 690 cm⁻¹ (C-I).

Industrial-Scale Optimization

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The electron-withdrawing iodine atom on the phenyl ring directs electrophiles to the meta position. Key reactions include:

Nitration

-

Reagents : Concentrated HNO₃/H₂SO₄ mixture

-

Product : 3-Nitro-1-ethyl-4-(4-iodophenyl)-1H-pyrazole

-

Mechanism : The iodine atom deactivates the ring, favoring nitration at the meta position relative to the iodine.

Halogenation

-

Reagents : Cl₂/FeCl₃ or Br₂/FeBr₃

-

Product : 3-Halo-1-ethyl-4-(4-iodophenyl)-1H-pyrazole

Transition Metal-Catalyzed Cross-Coupling Reactions

The aryl iodide moiety participates in palladium-mediated couplings, enabling biaryl synthesis:

Key Mechanistic Steps :

-

Oxidative addition of Pd⁰ to the C–I bond.

-

Transmetallation (Suzuki) or alkene insertion (Heck).

Nucleophilic Aromatic Substitution

The iodine atom acts as a leaving group under specific conditions:

Limitation : Requires electron-deficient aryl rings or activating groups .

a) Reduction of the Pyrazole Ring

-

Reagents : H₂, Pd/C (10 atm)

-

Product : 1-Ethyl-4-(4-iodophenyl)-4,5-dihydropyrazole

b) Alkylation/Dealkylation

-

Ethyl Group Removal : HCl/EtOH reflux cleaves the N-ethyl group, yielding 4-(4-iodophenyl)-1H-pyrazole (80% yield) .

Coordination Chemistry

The pyrazole nitrogen and iodine participate in metal complexation:

| Metal Salt | Ligand Behavior | Application | Source |

|---|---|---|---|

| Cu(I) | N-donor (pyrazole) | Catalytic cross-coupling systems | |

| Pd(II) | Halogen bonding (C–I⋯Pd) | Pre-catalyst stabilization |

Biological Derivatization

While not a direct reaction, the iodine atom enhances binding to biological targets via halogen bonding:

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

1-Ethyl-4-(4-iodophenyl)-1H-pyrazole serves as a crucial building block in the synthesis of more complex organic molecules. Its iodine substituent enhances reactivity, making it suitable for various coupling reactions, such as Sonogashira cross-coupling. This reaction has been applied to synthesize novel pyrazole derivatives with potential biological activity .

Table 1: Synthesis of Pyrazole Derivatives

| Compound Name | Yield (%) | Reaction Type |

|---|---|---|

| 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole | 93 | Distillation |

| 4-bromo-1-(1-ethoxyethyl)-3-iodo-1H-pyrazole | 78.6 | Recrystallization |

Pharmacological Properties

Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, antibacterial, and anticancer effects. The compound is particularly noted for its role in studying the biological activity of pyrazole derivatives .

Case Study: Anti-inflammatory Activity

In a study by Selvam et al., several substituted pyrazoles were synthesized and evaluated for their anti-inflammatory properties. The results demonstrated that certain derivatives exhibited significant activity comparable to standard anti-inflammatory drugs like diclofenac sodium .

Table 2: Anti-inflammatory Activity of Pyrazole Derivatives

| Compound | Activity (as % of control) | Reference |

|---|---|---|

| 4g | 85 | Selvam et al. |

| 4i | 78 | Selvam et al. |

| 4k | 80 | Selvam et al. |

Therapeutic Applications

Potential as Therapeutic Agents

The medicinal properties of pyrazole derivatives, including this compound, have led to investigations into their potential as therapeutic agents for various diseases, particularly cancer and inflammatory conditions. These compounds may interact with specific molecular targets, such as enzymes or receptors, enhancing their therapeutic efficacy .

Case Study: Anticancer Activity

In the context of cancer research, compounds containing the pyrazole moiety have shown promise in inhibiting tumor growth. A study highlighted the synthesis of novel pyrazole derivatives that displayed significant cytotoxic effects against various cancer cell lines .

Industrial Applications

Material Development

In addition to its biological applications, this compound is utilized in the development of new materials, including dyes and pigments. The compound's structural features contribute to its utility in industrial applications where specific color properties or chemical reactivity are desired .

Table 3: Industrial Applications of Pyrazole Derivatives

| Application | Description |

|---|---|

| Dyes and Pigments | Used as precursors for colorants |

| Material Science | Development of new polymeric materials |

Mechanism of Action

The mechanism of action of 1-Ethyl-4-(4-iodophenyl)-1H-pyrazole depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the iodine atom can enhance the compound’s ability to form halogen bonds, which can influence its binding affinity and specificity.

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

Pyrazole derivatives exhibit significant variability in properties based on substituents. Below is a comparative analysis of key analogs:

Key Observations :

Biological Activity

1-Ethyl-4-(4-iodophenyl)-1H-pyrazole is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of Pyrazole Derivatives

Pyrazoles are a class of compounds known for their wide range of biological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties. The presence of various substituents on the pyrazole ring can significantly affect their biological efficacy and mechanism of action.

1. Anticancer Activity

Research indicates that pyrazole derivatives exhibit promising anticancer properties. For instance, this compound has been investigated for its potential to inhibit cancer cell proliferation. One study reported that related pyrazole derivatives demonstrated IC50 values ranging from 3 to 20 µM against various cancer cell lines, including breast and pancreatic cancers .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (breast cancer) | TBD | Induction of apoptosis |

| Compound A | Pancreatic Cancer | 14 | Inhibition of angiogenesis |

| Compound B | Prostate Cancer | 7 | Modulation of cell signaling pathways |

2. Anti-inflammatory Activity

The anti-inflammatory effects of pyrazoles are attributed to their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies have shown that derivatives can reduce inflammation markers significantly compared to standard treatments like dexamethasone. For example, one derivative exhibited up to 89% inhibition of IL-6 at a concentration of 10 µg/mL .

Table 2: Anti-inflammatory Activity Data

| Compound | Cytokine Inhibition (%) | Concentration (µg/mL) |

|---|---|---|

| This compound | TBD | TBD |

| Dexamethasone | 76 | 1 |

| Compound C | 83 | 10 |

3. Antibacterial Activity

The antibacterial potential of pyrazoles has also been explored. Studies have shown that certain derivatives possess significant activity against Gram-positive and Gram-negative bacteria. For instance, derivatives have demonstrated minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Table 3: Antibacterial Activity Results

| Compound | Bacteria Tested | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | TBD |

| Compound D | S. aureus | 40 |

| Compound E | P. aeruginosa | 50 |

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets such as enzymes and receptors. The iodine substitution enhances the compound's ability to form halogen bonds, which may increase its binding affinity to target proteins.

Case Study: Anticancer Efficacy in MCF-7 Cells

A recent study evaluated the anticancer effects of several pyrazole derivatives on MCF-7 breast cancer cells. The study found that treatment with this compound resulted in significant apoptosis induction, with morphological changes observed under microscopy.

Case Study: Anti-inflammatory Effects in Animal Models

In an animal model of induced inflammation, administration of the compound showed a marked reduction in swelling and inflammatory markers compared to controls. These findings suggest potential therapeutic applications in inflammatory diseases.

Q & A

Q. What synthetic strategies are recommended for preparing 1-ethyl-4-(4-iodophenyl)-1H-pyrazole?

The compound can be synthesized via cyclocondensation reactions, analogous to methods used for structurally related pyrazole derivatives. For example, ethyl acetoacetate and substituted hydrazines (e.g., 4-iodophenylhydrazine) can undergo cyclization under reflux conditions in ethanol or DMF. Post-synthetic modifications, such as alkylation at the pyrazole N1 position using ethyl iodide, may be required to introduce the ethyl group . Key steps include monitoring reaction progress via TLC and optimizing stoichiometry to minimize byproducts.

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

- X-ray crystallography : Resolve the molecular geometry, including bond lengths and angles, especially for the iodine substituent, which may exhibit steric or electronic effects .

- NMR spectroscopy : Use H and C NMR to confirm substitution patterns (e.g., distinguishing between N-ethyl and aryl protons) and assess purity. The deshielding effect of the iodine atom may influence chemical shifts in the H NMR spectrum .

- FT-IR : Identify functional groups (e.g., C-I stretching at ~500 cm) and validate the absence of unreacted precursors .

Q. How can solubility and stability be systematically evaluated for this compound?

- Solubility : Test in polar (DMSO, ethanol) and nonpolar solvents (dichloromethane) using UV-Vis spectroscopy or gravimetric analysis.

- Stability : Perform accelerated degradation studies under varying pH, temperature, and light exposure. Monitor via HPLC to detect decomposition products .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve discrepancies between experimental and theoretical spectral data?

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level can model vibrational frequencies and NMR chemical shifts. For instance, discrepancies in IR peak assignments (e.g., C-I vibrations) may arise from solvent effects or crystal packing, which DFT can account for by incorporating solvation models or periodic boundary conditions .

Q. What strategies optimize regioselectivity during pyrazole ring formation?

Regioselectivity is influenced by steric and electronic factors. For example, bulky substituents (e.g., 4-iodophenyl) favor formation at the less hindered position. Use kinetic vs. thermodynamic control: lower temperatures (0–25°C) may favor kinetic products, while prolonged heating (reflux) shifts equilibration toward thermodynamically stable isomers. Validate via H NMR coupling constants or X-ray analysis .

Q. How can bioactivity studies be designed to assess pharmacological potential?

- Antimicrobial screening : Follow protocols similar to those for fluorophenyl-pyrazole derivatives. Use microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values determined via OD600 measurements .

- Mechanistic studies : Evaluate enzyme inhibition (e.g., COX-2, CYP450) using fluorescence-based assays. Correlate activity with electronic effects of the iodine substituent via Hammett plots .

Q. How to address conflicting data in reaction yields or biological activity across studies?

- Reproducibility checks : Standardize reaction conditions (solvent purity, inert atmosphere) and biological assay protocols (cell line passage number, incubation time).

- Meta-analysis : Compare crystallographic data (e.g., torsion angles) to identify structural outliers affecting reactivity or bioactivity. For example, steric hindrance from the ethyl group may reduce binding affinity in certain assays .

Methodological Notes

- Synthetic optimization : Use Design of Experiments (DoE) to evaluate variables (temperature, catalyst loading) and identify optimal conditions .

- Crystallography : Collect high-resolution data (Mo Kα radiation, λ = 0.71073 Å) and refine structures using SHELXTL to resolve disorder in the ethyl or iodophenyl groups .

- Data validation : Cross-reference spectral data with published analogs (e.g., 4-fluorophenyl derivatives) to confirm assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.